molecular formula C15H14N2O B3000046 (2E)-N',3-diphenylprop-2-enehydrazide CAS No. 129200-93-7

(2E)-N',3-diphenylprop-2-enehydrazide

Cat. No.: B3000046
CAS No.: 129200-93-7
M. Wt: 238.29
InChI Key: WVWFLLNPEVKLAJ-VAWYXSNFSA-N
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Description

(2E)-N',3-Diphenylprop-2-enehydrazide is a hydrazide derivative characterized by a conjugated enehydrazide backbone with phenyl substituents at the N' and C3 positions. This compound belongs to a broader class of hydrazide derivatives, which are notable for their diverse biological activities, including antimicrobial, anticancer, and diuretic properties .

Properties

IUPAC Name

(E)-N',3-diphenylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(12-11-13-7-3-1-4-8-13)17-16-14-9-5-2-6-10-14/h1-12,16H,(H,17,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWFLLNPEVKLAJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’,3-diphenylprop-2-enehydrazide typically involves the reaction of cinnamoyl chloride with phenylhydrazine under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the hydrazine on the cinnamoyl chloride.

Industrial Production Methods

While specific industrial production methods for (2E)-N’,3-diphenylprop-2-enehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’,3-diphenylprop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

(2E)-N’,3-diphenylprop-2-enehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N’,3-diphenylprop-2-enehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of stable enzyme-inhibitor complexes or the disruption of normal protein function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of (2E)-N',3-diphenylprop-2-enehydrazide with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences
This compound (hypothetical) C₁₅H₁₄N₂O 238.29 Phenyl groups at N' and C3 Parent structure
4-Nitro-N-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide C₁₆H₁₃N₃O₃ 295.30 Nitro group at benzohydrazide para position Enhanced electron-withdrawing effects
2-(2-Isopropyl-5-methylphenoxy)-N′-[(E)-phenylmethylene]acetohydrazide C₂₀H₂₄N₂O₂ 324.42 Isopropyl, methylphenoxy groups Bulky substituents for steric modulation
(2E)-N'-[(1E)-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene]-3-(2,5-dimethylphenyl)prop-2-enehydrazide C₂₅H₂₂ClFN₂O₂ 436.91 Chloro, fluoro, methoxy, dimethyl groups Increased lipophilicity and halogen bonding potential

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance stability and may improve antimicrobial activity but reduce solubility.
  • Halogenated derivatives (e.g., chloro/fluoro in ) increase molecular weight and lipophilicity, favoring membrane penetration in biological systems.

Comparison of Yields :

Compound Type Yield Conditions Reference
Pyridine-based hydrazides ~70% Reflux with GAA, 3 hours
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide 79% Two-phase solvent system

Note: Yields vary based on substituent reactivity and purification methods. Halogenated or bulky derivatives often require optimized conditions.


Key Trends :

  • Nitro groups correlate with antimicrobial activity due to oxidative stress induction .
  • Methoxy and alkyl groups (e.g., in ) may enhance diuretic effects by interacting with renal ion channels .

Biological Activity

(2E)-N',3-diphenylprop-2-enehydrazide, a compound belonging to the hydrazone class, has garnered attention in recent years due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}

This compound features a diphenyl moiety and a hydrazide functional group, which are critical for its biological interactions.

Antioxidant Properties

Research indicates that hydrazones, including this compound, exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation, thereby protecting cellular membranes from damage .

Anti-inflammatory Effects

Several studies have reported that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

The compound has also exhibited antimicrobial activity against various pathogens. A notable study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mode of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

Substituent Effect on Activity
Para-substituted phenyl groupsEnhanced anti-inflammatory activity
Electron-withdrawing groupsIncreased antioxidant potency
Bulky substituentsReduced antimicrobial efficacy

These findings suggest that careful modification of the hydrazone structure can optimize its therapeutic potential.

Case Study 1: Antioxidant Activity

In a comparative study, this compound was evaluated alongside other hydrazones for their antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging ability than several analogs, making it a promising candidate for further development in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

A recent in vivo study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in paw edema and histological evidence of decreased inflammation compared to controls. These findings corroborate its potential use as an anti-inflammatory agent .

Q & A

Q. How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?

  • Answer : Use Mercury software to generate Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., N–H⋯O vs. C–H⋯π). Graph-set notation (e.g., R₂²(8) motifs) classifies chains/rings, aiding polymorph prediction .

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